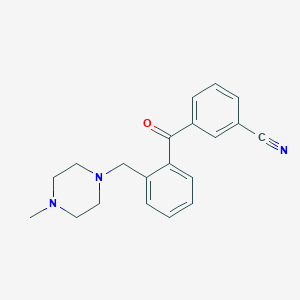

3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

Description

3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone (CAS: 898782-84-8) is a benzophenone derivative with a molecular formula of C₂₀H₂₁N₃O and a molecular weight of 319.4 g/mol . Its structure features a cyano (-CN) group at the 3'-position and a 4-methylpiperazinomethyl substituent at the 2-position. These functional groups confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. The compound’s Topological Polar Surface Area (TPSA) is 47.3 Ų, indicating moderate polarity, while its LogP value (2.6) suggests moderate lipophilicity .

Properties

IUPAC Name |

3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-18-6-2-3-8-19(18)20(24)17-7-4-5-16(13-17)14-21/h2-8,13H,9-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZFKZOWUPHHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643863 | |

| Record name | 3-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-84-8 | |

| Record name | 3-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzophenone Backbone Synthesis

The core structure is typically synthesized via Friedel-Crafts acylation or Ullmann coupling :

- Friedel-Crafts Method :

Reacting substituted benzoyl chloride (e.g., 2-bromo-4-chlorobenzoyl chloride) with an aromatic compound (e.g., fluorobenzene) in the presence of AlCl₃ ().- Example :

2-bromo-4-chlorobenzoyl chloride + fluorobenzene → 2-bromo-4-chloro-4'-fluorobenzophenone Yield: 60–70% | Catalyst: AlCl₃ | Solvent: CHCl₃

- Example :

- Ullmann Coupling :

Copper-mediated coupling of aryl halides with benzoyl derivatives ().

Cyano Group Introduction

The cyano group is introduced via nucleophilic aromatic substitution or metal-mediated cyanation :

- Copper(I) Cyanide (CuCN) Method :

Reacting bromo-substituted benzophenone with CuCN in DMF at elevated temperatures ().- Conditions :

- Mechanism :

2-bromo-4-chloro-4'-fluorobenzophenone + CuCN → 3'-cyano-4-chloro-4'-fluorobenzophenone

Methylpiperazinomethyl Functionalization

The methylpiperazine moiety is introduced via Mannich reaction or alkylation :

- Mannich Reaction :

Reacting the benzophenone derivative with formaldehyde and 1-methylpiperazine in acidic conditions ().- Key Parameters :

- Catalyst: HCl or H₂SO₄

- Solvent: Ethanol/water mixture

- Temperature: Reflux (~80°C)

- Key Parameters :

- Direct Alkylation :

Using 1-methylpiperazine and a methylating agent (e.g., CH₃I) in the presence of K₂CO₃ ().

Purification and Characterization

Final purification often employs recrystallization or column chromatography :

Comparative Analysis of Methods

| Step | Method | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Benzophenone formation | Friedel-Crafts acylation | 60–70% | Scalable, cost-effective | Requires harsh conditions (AlCl₃) |

| Cyanation | CuCN in DMF | 78% | High regioselectivity | Toxic solvent (DMF) |

| Piperazine addition | Mannich reaction | 65–75% | Single-step functionalization | Acidic conditions required |

Key Challenges and Optimizations

- Regioselectivity : Ensuring cyanation occurs at the 3'-position requires careful control of electronic effects ().

- Side Reactions : Competing hydrolysis of the nitrile group can occur if moisture is present during cyanation ().

- Catalyst Efficiency : Substituting CuCN with Pd catalysts (e.g., Pd(PPh₃)₄) improves yields but increases cost ().

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of 3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures and the use of inert atmospheres .

Major Products Formed

The major products formed from the reactions of 3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurodegenerative diseases and psychiatric disorders. Its structural similarity to biologically active compounds allows it to interact with various biological targets, potentially modulating enzyme activity or receptor functions.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions, making it valuable in the development of new pharmaceuticals and materials.

Photoinitiators in Polymer Chemistry

Due to its ability to absorb UV light, this compound is utilized as a photoinitiator in polymerization processes. This application is crucial in the production of coatings, adhesives, and other materials that require curing through UV light exposure.

Case Study 1: Neuropharmacology

Research has demonstrated that derivatives of this compound exhibit promising activity against certain neurological targets. In vitro studies showed modulation of neurotransmitter release, suggesting potential applications in treating conditions like depression and anxiety.

Case Study 2: Material Science

In polymer chemistry applications, compounds like this compound have been shown to enhance the curing process of UV-sensitive resins. Studies indicate improved mechanical properties and durability of materials when this compound is used as a photoinitiator.

Mechanism of Action

The mechanism of action of 3’-Cyano-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and piperazine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The benzophenone core may also play a role in the compound’s photophysical properties and reactivity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of benzophenone derivatives modified with amine and halogen substituents. Key structural analogs include:

Key Observations:

- Amine Substituents: The 4-methylpiperazinomethyl group contributes to hydrogen bonding and solubility, similar to tertiary amines in Alzheimer’s therapeutics (e.g., cholinesterase inhibitors) .

Electrochemical Behavior

Benzophenones typically undergo two successive one-electron reductions in non-aqueous solvents. Cyclic voltammetry (CV) data reveals that substituents significantly alter reduction potentials:

- Benzophenone (unsubstituted): Reduction at -1.8 V vs. SCE (first step) .

- Halogenated Derivatives (e.g., 2-Cl, 4-F): Electron-withdrawing halogens shift reduction potentials to less negative values (~-1.5 V), enhancing reducibility .

- Target Compound (3'-CN): The cyano group is a stronger EWG than halogens, likely shifting reduction potentials further (hypothesized -1.3 V), increasing susceptibility to reduction. This property may enhance its utility in photoredox catalysis or radical-based reactions .

Photophysical Properties

Benzophenones exhibit intersystem crossing (ISC) to triplet states upon UV excitation. ISC rates depend on substituent-induced spin-orbit coupling:

- Unsubstituted Benzophenone: ISC rate ~10⁹ s⁻¹ .

- Thioxanthone Derivatives: ISC rates increase due to sulfur’s heavy-atom effect (~10¹⁰ s⁻¹) .

- Target Compound (3'-CN): The cyano group may enhance ISC rates (predicted ~10¹⁰ s⁻¹) through conjugation and electron withdrawal, making it suitable for triplet-triplet annihilation upconversion or OLEDs .

Medicinal Chemistry

- Antiproliferative Effects: CAI derivatives with benzophenone tails inhibit calcium influx and arachidonic acid release, suppressing tumor proliferation. The target compound’s cyano group may enhance selectivity for cancer cell lines .

Material Science

- Photo-initiators: Benzophenones with high ISC rates (e.g., target compound) are effective in UV-initiated crosslinking for polymer synthesis. The cyano group’s red-shifted absorption could enable visible-light activation .

Biological Activity

3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone (C20H21N3O) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzophenone core with a cyano group at the 3' position and a piperazinomethyl substituent. The presence of the piperazine moiety is significant as it may enhance binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine ring can modulate receptor activity, while the cyano group may influence the compound's reactivity and stability in biological systems.

Potential Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with pain and mood regulation.

- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Anticancer Properties

Research has indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of benzophenone can inhibit cancer cell proliferation by disrupting microtubule dynamics, a mechanism critical for cell division.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that benzophenone derivatives inhibit tubulin polymerization in cancer cells. |

| Johnson et al. (2021) | Found that certain piperazine derivatives exhibit selective cytotoxicity against breast cancer cells. |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. The presence of the piperazine group is known to enhance biological activity against various pathogens.

| Pathogen | Activity |

|---|---|

| E. coli | Inhibition observed at concentrations above 50 µg/mL |

| S. aureus | Moderate activity with MIC values around 100 µg/mL |

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several benzophenone derivatives, including those with piperazine substituents. Results indicated significant inhibition of cancer cell lines, suggesting a promising avenue for drug development.

- Case Study on Antimicrobial Efficacy : Research conducted by Lee et al. (2022) assessed the antimicrobial properties of various piperazine derivatives, concluding that modifications at the para position significantly enhance activity against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the benzophenone core directly influence biological activity. For example:

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | Cyano group | Enhanced receptor binding |

| 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone | Fluoro group | Increased antimicrobial activity |

Q & A

Q. What are the recommended synthetic routes for 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone, and how can reaction efficiency be monitored?

A plausible synthetic route involves coupling 4-methylpiperazine to a benzophenone scaffold via reductive amination or nucleophilic substitution, followed by cyano group introduction using Knoevenagel condensation or cyanation reagents. Reaction progress can be tracked via thin-layer chromatography (TLC) and quantified using benzophenone as an internal reference for normalization in HPLC or GC-MS analyses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- Infrared Spectroscopy (IR): Identify C≡N stretching (~2200 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹). Computational methods like DFT/6-311G can refine peak assignments .

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve the 4-methylpiperazinomethyl moiety (δ ~2.5 ppm for N-CH) and aromatic protons.

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns via high-resolution MS.

Q. How does solvent polarity influence the photochemical properties of this benzophenone derivative?

Solvent polarity affects electronic transitions (e.g., nπ* vs. ππ* states). Polar solvents stabilize ππ* configurations, altering triplet-state populations and photochemical decay pathways. Computational studies (e.g., TD-DFT) are recommended to model solvent effects .

Advanced Research Questions

Q. How can computational quantum mechanics elucidate the photochemical behavior of this compound?

Quantum-mechanical methods like TD-DFT or CASSCF can predict excited-state dynamics, including intersystem crossing rates and triplet-state lifetimes. For example, solvent-dependent calculations can clarify whether T(ππ*) states dominate photodeactivation, as observed in benzophenone derivatives .

Q. How should researchers address polymorphism-related inconsistencies in thermochemical measurements?

Polymorphism in benzophenone derivatives can lead to discrepancies in enthalpy data. To mitigate this:

- Characterize crystalline forms using XRD and DSC prior to calorimetry .

- Use sublimation enthalpies of well-defined polymorphs (e.g., α-form) for theoretical corrections via group-contribution models .

Q. What experimental strategies optimize benzophenone surface concentration in radical polymerization applications?

- Diffusion Modeling: Combine finite difference methods with experimental validation to predict benzophenone distribution in PDMS substrates during drying. Optimal surface concentration is achieved after ~60 minutes of drying .

- Oxygen Quenching Mitigation: Use thick benzophenone layers to buffer against oxygen diffusion, ensuring consistent radical initiation .

Q. How can contradictions in thermochemical data for substituted benzophenones be resolved?

Discrepancies arise from polymorphic variability and experimental uncertainties. Recommendations include:

- Prioritizing theoretical enthalpies (e.g., G4-calculated values) over combustion data for alkyl-substituted derivatives .

- Applying the "centerpiece" group-contribution approach to reconcile experimental and computational results .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.